molecular formula C12H9Cl2N B3075231 2,2'-dichlorobiphenyl-4-amine CAS No. 102871-33-0

2,2'-dichlorobiphenyl-4-amine

Cat. No.: B3075231
CAS No.: 102871-33-0
M. Wt: 238.11 g/mol
InChI Key: WNEVAUPTKVKYNY-UHFFFAOYSA-N
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Description

2,2’-Dichlorobiphenyl-4-amine is an organic compound with the molecular formula C12H9Cl2N It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 2’ positions, and an amine group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dichlorobiphenyl-4-amine can be achieved through several methods. One common approach involves the Ullmann reaction, where 2,2’-dichlorobiphenyl is reacted with ammonia or an amine source in the presence of a copper catalyst. This reaction typically requires elevated temperatures and an inert atmosphere to proceed efficiently .

Another method involves the homolytic decarboxylation of aromatic carboxylic acids, where aryl radicals are generated and subsequently react to form the desired chlorobiphenyl derivative .

Industrial Production Methods

Industrial production of 2,2’-dichlorobiphenyl-4-amine often employs large-scale Ullmann reactions due to their scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, the use of continuous flow reactors can enhance the production rate and ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2,2’-dichlorobiphenyl-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to induce the hepatic drug-metabolizing enzymes, such as cytochromes P-450, through a receptor-mediated mechanism. This induction is similar to that observed with other polychlorinated biphenyls and involves the binding of the compound to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dichlorobiphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-(2-chlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEVAUPTKVKYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289085
Record name 2,2′-Dichloro[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-33-0
Record name 2,2′-Dichloro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dichloro[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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